molecular formula C10H15N5 B2618916 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine CAS No. 923206-26-2

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine

Cat. No. B2618916
CAS RN: 923206-26-2
M. Wt: 205.265
InChI Key: YEHUTULGLDOWGG-UHFFFAOYSA-N
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Description

“3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine” is a compound that contains a triazole nucleus, which is present as a central structural component in a number of drug classes . The molecular formula of this compound is C10H15N5 .


Synthesis Analysis

A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .


Molecular Structure Analysis

The triazole nucleus is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . The structure of the compound can be further analyzed using tools like IR absorption spectra and 1H-NMR spectrum .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the reactions it undergoes. For instance, its synthesis in water suggests that it might be soluble in water . More specific physical and chemical properties would require further experimental data.

Future Directions

The compound and its derivatives have potential applications in various fields, including medicinal chemistry . Future research could focus on exploring these applications, improving the synthesis methodology, and studying the compound’s physical and chemical properties in more detail.

properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-6-8(2)15-9(4-3-5-11)13-14-10(15)12-7/h6H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUTULGLDOWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine

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